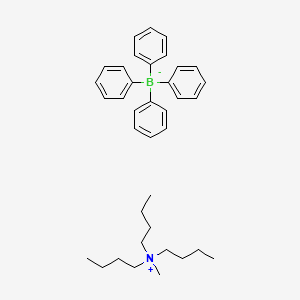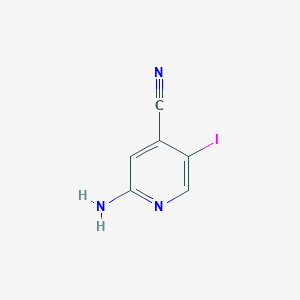
N,N-Dibutyl-N-methylbutan-1-aminium tetraphenylborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-N-methylbutan-1-aminium tetraphenylborate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in organic synthesis, as phase transfer catalysts, and in various industrial processes. This compound is characterized by its ionic nature, with a positively charged ammonium ion and a negatively charged tetraphenylborate ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-methylbutan-1-aminium tetraphenylborate typically involves the reaction of N,N-Dibutyl-N-methylbutan-1-aminium bromide with sodium tetraphenylborate. The reaction is carried out in an appropriate solvent, such as acetonitrile or methanol, under controlled temperature conditions. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product. The purification process may include multiple steps, such as filtration, washing, and drying, to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibutyl-N-methylbutan-1-aminium tetraphenylborate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tetraphenylborate ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions may produce different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyl-N-methylbutan-1-aminium tetraphenylborate has several scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between different phases.
Biology: Investigated for its potential antimicrobial properties and its effects on biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as an active ingredient in certain pharmaceutical formulations.
Industry: Utilized in the production of various industrial chemicals and as an additive in certain manufacturing processes.
Wirkmechanismus
The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminium tetraphenylborate involves its interaction with molecular targets through ionic and covalent bonding. The compound can disrupt biological membranes, leading to antimicrobial effects. In chemical reactions, it acts as a catalyst by facilitating the transfer of reactants between different phases, thereby increasing reaction rates and yields.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dibutyl-N-methylbutan-1-aminium bromide
- N,N-Dibutyl-N-methylbutan-1-aminium chloride
- Methyltributylammonium bromide
Uniqueness
N,N-Dibutyl-N-methylbutan-1-aminium tetraphenylborate is unique due to its specific ionic structure, which imparts distinct properties such as higher solubility in organic solvents and enhanced catalytic activity in phase transfer reactions. Its tetraphenylborate ion also contributes to its stability and reactivity in various chemical processes.
Eigenschaften
Molekularformel |
C37H50BN |
|---|---|
Molekulargewicht |
519.6 g/mol |
IUPAC-Name |
tetraphenylboranuide;tributyl(methyl)azanium |
InChI |
InChI=1S/C24H20B.C13H30N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-8-11-14(4,12-9-6-2)13-10-7-3/h1-20H;5-13H2,1-4H3/q-1;+1 |
InChI-Schlüssel |
ARLHUDTVDUMGTJ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[N+](C)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-Cyano-1-cyclopropylethyl)-2-((1-(4-ethoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13355334.png)
![Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate](/img/structure/B13355335.png)
![6-{3-[(2-Chlorobenzyl)oxy]phenyl}-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355348.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromophenol](/img/structure/B13355358.png)

![2-{3-[(Propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13355370.png)

![6-(5-Bromo-2-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355375.png)
![6-(1,3-Benzodioxol-5-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355380.png)
![3-[(benzylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355382.png)

![tert-Butyl (6S)-7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13355388.png)
![3-{6-[(2-Ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13355396.png)
![6-(3-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355404.png)
